molecular formula C28H50O6 B14646406 1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane CAS No. 53759-84-5

1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane

Cat. No.: B14646406
CAS No.: 53759-84-5
M. Wt: 482.7 g/mol
InChI Key: ZGSOTEZXUCOPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane is an organic compound with the molecular formula C28H50O6 It is a member of the polyethylene glycol family, characterized by the presence of multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane typically involves the reaction of phenol with a polyethylene glycol derivative. The process includes:

    Etherification: Phenol reacts with a polyethylene glycol derivative in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ether linkage.

    Purification: The product is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or hydrochloric acid as catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or phenols.

Scientific Research Applications

1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane has diverse applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and permeability of biological membranes, making it useful in drug delivery and membrane studies. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, facilitating its diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15-Pentaoxaheptadecan-1-ol
  • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
  • 3,6,9,12,15-Pentaoxaheptadecane, 1-bromo-

Uniqueness

1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane stands out due to its specific phenoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with phenolic compounds or environments.

Properties

CAS No.

53759-84-5

Molecular Formula

C28H50O6

Molecular Weight

482.7 g/mol

IUPAC Name

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxybenzene

InChI

InChI=1S/C28H50O6/c1-2-3-4-5-6-7-8-9-10-14-17-29-18-19-30-20-21-31-22-23-32-24-25-33-26-27-34-28-15-12-11-13-16-28/h11-13,15-16H,2-10,14,17-27H2,1H3

InChI Key

ZGSOTEZXUCOPGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.